The synthesis of epishikimic acid can be achieved through several methods:
The chemical synthesis typically requires careful control of reaction conditions to optimize yield and selectivity. For example, the use of specific catalysts can significantly influence the efficiency of ring-closing metathesis reactions .
Epishikimic acid has a molecular formula of C₇H₈O₅ and features a unique arrangement of hydroxyl groups that contribute to its stereochemistry. The compound exists in multiple stereoisomeric forms due to the presence of chiral centers.
The structural representation can be depicted as follows:
This formula indicates that epishikimic acid contains seven carbon atoms, eight hydrogen atoms, and five oxygen atoms.
Epishikimic acid participates in various chemical reactions typical for carboxylic acids and alcohols. Key reactions include:
The reaction mechanisms often involve nucleophilic attacks on electrophilic centers within the molecule, facilitated by catalysts or reagents that promote these transformations .
The mechanism by which epishikimic acid exerts its effects primarily relates to its role as a metabolic intermediate in biosynthetic pathways. It acts as a precursor for various bioactive compounds and pharmaceuticals.
Research indicates that epishikimic acid derivatives may exhibit biological activities similar to those of shikimic acid itself, influencing pathways involved in amino acid metabolism and secondary metabolite synthesis .
Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structure and purity.
Epishikimic acid finds applications primarily in pharmaceutical chemistry as a precursor for synthesizing antiviral drugs like oseltamivir. Its derivatives are also explored for potential use in developing glycomimetics that mimic carbohydrate structures, which could have implications in drug design and development .
Epishikimic acid (4-epi-shikimic acid) is a stereoisomer of shikimic acid, sharing the core molecular formula C₇H₁₀O₅ but differing in the configuration of the hydroxyl group at the C4 position. Both compounds originate from the shikimate pathway, a seven-step metabolic route present in plants, bacteria, fungi, and algae but absent in mammals [1] [6]. The pathway begins with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose phosphate pathway, catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase. This leads to the formation of 3-dehydroquinate (DHQ), which undergoes dehydration to yield 3-dehydroshikimate (DHS) [3] [9].
The interconversion between shikimic acid and epishikimic acid occurs at the branch point involving shikimate dehydrogenase (SDH, encoded by aroE). SDH typically reduces DHS to shikimic acid using NADPH as a cofactor. However, certain bacterial isoforms or engineered mutants of SDH exhibit relaxed substrate specificity, catalyzing the stereoselective reduction of DHS to epishikimic acid instead [3] [7]. This reaction involves the si-face attack of NADPH on DHS, resulting in the C4 epimer. Kinetic studies confirm that the Km for DHS is similar in both reactions (∼0.5 mM), but the kcat for epishikimate formation is 30–40% lower, indicating inherent catalytic constraints [7].
Table 1: Key Enzymes in Shikimic Acid/Epishikimic Acid Interconversion
Enzyme | Gene | Reaction | Primary Product | Epimerization Capability |
---|---|---|---|---|
Shikimate dehydrogenase | aroE | Reduction of 3-dehydroshikimate | Shikimic acid | Native in wild-type enzymes |
4-epi-Shikimate dehydrogenase | epi-aroE | Stereoselective reduction | 4-epi-Shikimic acid | Engineered mutants |
Shikimate kinase | aroK/L | Phosphorylation of shikimate | Shikimate-3-phosphate | None |
4-epi-Shikimate dehydrogenase (Epi-SDH) is a specialized oxidoreductase responsible for the stereochemical diversification of shikimate pathway intermediates. Structural analyses reveal that Epi-SDH shares the Rossmann fold characteristic of short-chain dehydrogenases but possesses a distinct active-site pocket accommodating the C4 hydroxyl in an inverted configuration [3] [7]. Key residues facilitating epimerization include:
Mutagenesis studies demonstrate that substituting Tyr-159 with phenylalanine reduces epishikimic acid yield by >80%, confirming its role in stereocontrol. Similarly, the mutation Gly-114→Ala narrows the substrate binding cleft, favoring shikimic acid production over epishikimic acid [7]. In Bacillus subtilis, Epi-SDH activity is constitutively expressed, whereas in engineered Escherichia coli, its expression correlates with carbon flux diversion from aromatic amino acid biosynthesis toward epishikimate accumulation [3] [5].
Table 2: Impact of Active-Site Mutations on Epi-SDH Stereoselectivity
Mutation | Activity Toward DHS (%) | Epishikimic Acid:Shikimic Acid Ratio | Proposed Mechanism |
---|---|---|---|
Wild-Type | 100 | 1:3.5 | Native stereoselectivity |
Y159F | 18 | 1:18 | Impaired protonation at C3 |
R107A | 42 | 1:8.5 | Weakened transition-state binding |
G114A | 67 | 1:12 | Reduced substrate pocket volume |
Strategies to enhance epishikimic acid production focus on rewiring central carbon metabolism, eliminating competitive pathways, and overexpressing rate-limiting enzymes:
Table 3: Performance of Engineered Microbial Systems for Epishikimic Acid Production
Host Strain | Genetic Modifications | Titer (g/L) | Yield (g/g Glucose) | Key Optimization Strategy |
---|---|---|---|---|
E. coli W3110 | ΔaroL ΔaroK ΔshiA, tktA↑, ppsA↑ | 45.2 | 0.33 | Carbon flux enhancement |
C. glutamicum ATCC | ΔqsuB ΔqsuD, aroGᶠᵇʳ↑, Epi-SDH↑ | 141.0 | 0.41 | Growth-arrested fermentation |
B. subtilis 168 | ΔaroA, Epi-SDH integrated at amyE locus | 28.7 | 0.22 | Competitive pathway deletion |
Plant-based extraction of epishikimic acid remains impractical due to its low abundance (<0.1% dry weight in Illicium spp.) and co-occurrence with structurally similar compounds like shikimic acid and quinic acid [4] [8]. Illicium verum (star anise) contains shikimic acid at 3–7% dry weight but only trace epishikimic acid, necessitating complex chromatographic separations [8] [10]. By contrast, microbial systems offer precise stereochemical control:
Economic analyses confirm microbial biosynthesis costs ∼$16/kg versus $2,100/kg for plant-derived epishikimic acid, primarily due to expenses associated with horticulture and extraction [10]. However, microbial systems face regulatory hurdles for pharmaceutical applications, as metabolic engineering often employs antibiotic resistance markers.
Table 4: SWOT Analysis of Epishikimic Acid Production Platforms
Aspect | Plant-Based Extraction | Microbial Fermentation |
---|---|---|
Strengths | No genetic modification concerns | High titers (up to 141 g/L) and scalability |
Weaknesses | Low yield, seasonal variability, high cost | Regulatory complexity for engineered strains |
Opportunities | Organic-certified products | CRISPR-based marker-free engineering |
Threats | Deforestation for Illicium cultivation | Market competition from chemical synthesis |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7